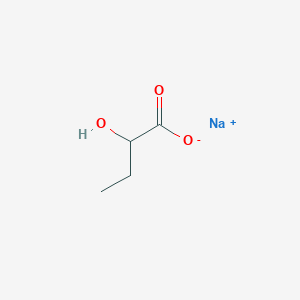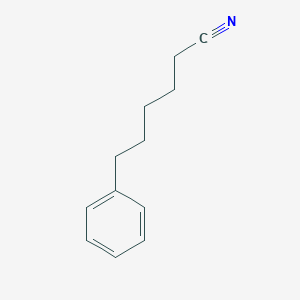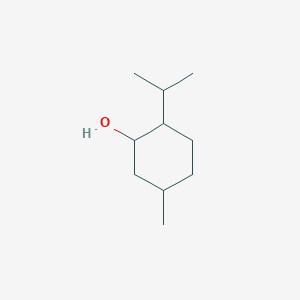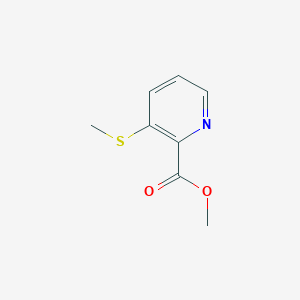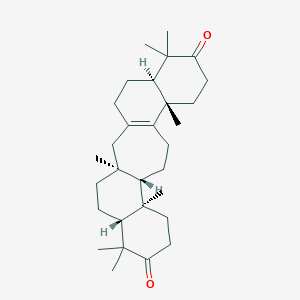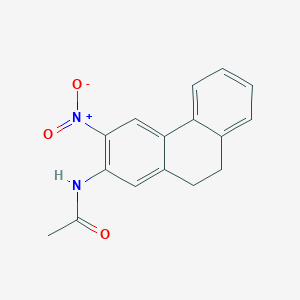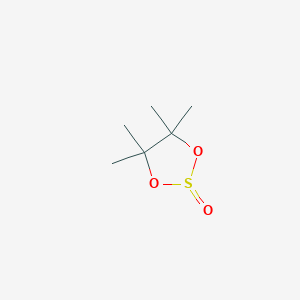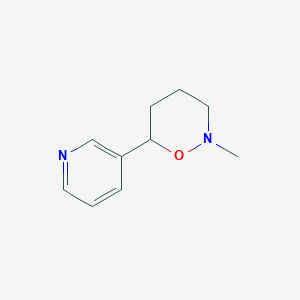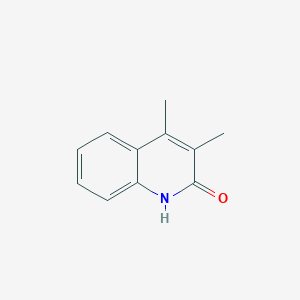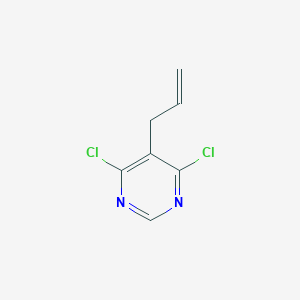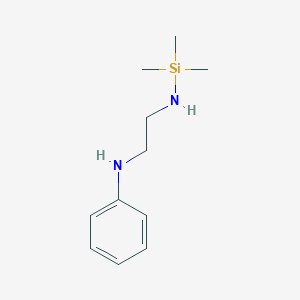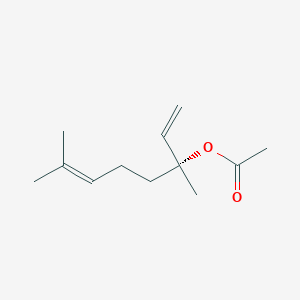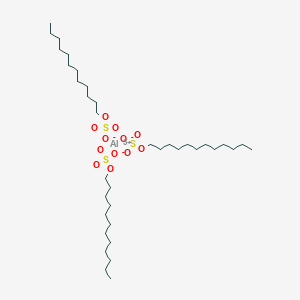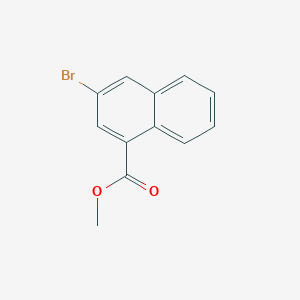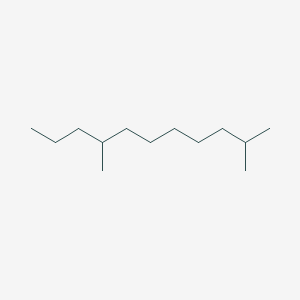
2,8-Dimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethylundecane is a hydrocarbon compound that belongs to the class of alkanes. It is commonly used in the field of organic chemistry for its unique chemical properties. This compound has a high boiling point, low solubility in water, and is highly flammable.
Wirkmechanismus
The mechanism of action of 2,8-Dimethylundecane is not well understood. However, it is believed to interact with the cell membrane and alter its properties. This interaction may lead to changes in the permeability of the membrane, which can affect cellular processes.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,8-Dimethylundecane. However, studies have shown that it has low toxicity and does not have any significant effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,8-Dimethylundecane in lab experiments is its availability. It is relatively easy to synthesize and is commercially available. Additionally, it has low toxicity and does not pose any significant health risks. However, one of the limitations of using this compound is its flammability. Special precautions need to be taken when handling this compound to prevent fire hazards.
Zukünftige Richtungen
There is a need for further research on the mechanism of action of 2,8-Dimethylundecane. Additionally, more studies are required to determine its potential applications in the field of medicine. Further research is also needed to explore the potential use of this compound in the development of new materials and fuels.
Conclusion:
In conclusion, 2,8-Dimethylundecane is a hydrocarbon compound with various scientific research applications. It can be synthesized through various methods and has unique chemical properties. While limited research has been conducted on its biochemical and physiological effects, it has low toxicity and does not pose any significant health risks. Further research is needed to explore its potential applications in the field of medicine and materials science.
Synthesemethoden
The synthesis of 2,8-Dimethylundecane can be achieved through various methods. One of the most common methods is the Friedel-Crafts alkylation reaction. This reaction involves the reaction of 2,7-dimethyloctane with a Lewis acid catalyst, such as aluminum chloride, to produce 2,8-Dimethylundecane. Other methods include the Grignard reaction and the Wurtz reaction.
Wissenschaftliche Forschungsanwendungen
2,8-Dimethylundecane has various scientific research applications. One of its primary applications is in the field of organic synthesis. It is used as a starting material for the synthesis of other organic compounds. This compound is also used in the production of fragrances and flavors. Additionally, it has applications in the petroleum industry as a fuel additive.
Eigenschaften
CAS-Nummer |
17301-25-6 |
|---|---|
Produktname |
2,8-Dimethylundecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
2,8-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-9-13(4)11-8-6-7-10-12(2)3/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
HBILMYFNYGGWLO-UHFFFAOYSA-N |
SMILES |
CCCC(C)CCCCCC(C)C |
Kanonische SMILES |
CCCC(C)CCCCCC(C)C |
Synonyme |
2,8-Dimethylundecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



